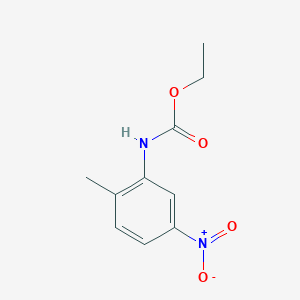

N-Ethoxycarbonyl-5-nitro-o-toluidine

説明

N-Ethoxycarbonyl-5-nitro-o-toluidine is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.22 g/mol . It is also known by its IUPAC name, ethyl 2-methyl-5-nitrophenylcarbamate . This compound is typically found as a white to light yellow or green powder or crystal . It is used in various scientific research applications due to its unique chemical properties.

準備方法

The synthesis of N-Ethoxycarbonyl-5-nitro-o-toluidine involves the reaction of 5-nitro-o-toluidine with ethyl chloroformate under controlled conditions. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistent product quality.

化学反応の分析

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes catalytic hydrogenation to form an amine (-NH₂), a critical step in synthesizing intermediates for dyes or pharmaceuticals.

| Reaction Conditions | Products | Notes |

|---|---|---|

| H₂ gas with Pd/C catalyst | N-Ethoxycarbonyl-5-amino-o-toluidine | Reduction occurs selectively at the nitro group without affecting the carbamate . |

This reaction parallels observations in nitration studies of toluidine derivatives, where nitro groups are reduced to amines under similar conditions .

Hydrolysis of the Carbamate Group

The ethoxycarbonyl group (-NHCO₂Et) hydrolyzes under acidic or basic conditions, regenerating the free amine.

In nitration studies, analogous carbamate-protected amines (e.g., acetanilides) are hydrolyzed to free anilines under acidic conditions .

Electrophilic Substitution Limitations

| Potential Reaction | Feasibility | Dominant Effect |

|---|---|---|

| Nitration | Low | Nitro and carbamate groups deactivate the ring . |

| Halogenation | Unlikely | Ring insufficiently activated for electrophilic attack. |

Nitro Group Chemistry

-

Oxidation : Unlikely under standard conditions due to the nitro group’s stability.

-

Nucleophilic Aromatic Substitution : Requires extreme conditions (e.g., high-temperature amination), limited by ring deactivation.

Carbamate Modifications

-

Alkaline Cleavage : Reacts with strong bases (e.g., NaOH) to yield 5-nitro-o-toluidine.

-

Transesterification : Ethoxy group can be replaced by other alcohols under catalytic acidic conditions.

Comparative Reactivity with Analogues

| Compound | Nitro Reduction | Carbamate Hydrolysis | Electrophilic Reactivity |

|---|---|---|---|

| N-Ethoxycarbonyl-5-nitro-o-toluidine | High | Moderate (acidic) | Low |

| N-Acetyl-3-nitro-m-toluidine | High | High (acidic) | Moderate (methyl activation) |

| N-Succinimido-4-nitro-p-toluidine | Low (steric hindrance) | Low | Very low |

科学的研究の応用

N-Ethoxycarbonyl-5-nitro-o-toluidine is used in various scientific research fields, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for the development of new compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anti-inflammatory properties.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism by which N-Ethoxycarbonyl-5-nitro-o-toluidine exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the ethoxycarbonyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

類似化合物との比較

N-Ethoxycarbonyl-5-nitro-o-toluidine can be compared with similar compounds such as:

N-Carbethoxy-5-nitro-o-toluidine: Similar in structure but with different substituents, leading to variations in reactivity and applications.

Ethyl 2-Methyl-5-nitrophenylcarbamate: Another closely related compound with similar functional groups but different physical and chemical properties.

N-(5-Nitro-2-methylphenyl)urethan: Shares the nitro and ethoxycarbonyl groups but differs in the overall molecular structure.

These compounds highlight the uniqueness of this compound in terms of its specific functional groups and their arrangement, which contribute to its distinct chemical behavior and applications.

生物活性

N-Ethoxycarbonyl-5-nitro-o-toluidine is a nitro-substituted aromatic compound that has garnered attention for its biological activity, particularly in the context of its potential carcinogenic effects and metabolic pathways. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound (C10H12N2O4) features a nitro group (-NO2) and an ethoxycarbonyl group, which significantly influence its biological interactions. The presence of the nitro group is crucial for its reactivity and biological effects, as it can participate in redox reactions and interact with cellular components.

Biological Activity Overview

-

Carcinogenic Potential

- Animal Studies : Research indicates that this compound can induce tumors in laboratory animals. A notable study demonstrated that oral administration led to an increased incidence of hepatocellular carcinomas in Fischer 344 rats, with significant tumor development observed at higher doses (p < 0.001) .

- Mechanisms of Action : The compound may exert its carcinogenic effects through metabolic activation, leading to the formation of reactive intermediates capable of damaging DNA and promoting tumorigenesis .

-

Mutagenicity

- Bacterial Mutagenicity Tests : this compound has shown mutagenic properties in several bacterial strains, including Salmonella typhimurium. These studies suggest that the nitro group can be reduced to form reactive species that interact with DNA .

- In Vitro Studies : Clastogenic effects have been observed in mammalian cells, indicating potential genotoxicity that warrants further investigation into its implications for human health .

-

Metabolic Pathways

- Enzymatic Reduction : The nitro group undergoes enzymatic reduction, which is essential for its biological activity. This reduction can lead to the formation of amine derivatives that may possess different pharmacological properties compared to the parent compound .

- Microbial Metabolism : Studies have shown that intestinal microflora can metabolize nitro compounds like this compound, potentially influencing its bioavailability and toxicity .

Toxicological Profile

| Parameter | Finding |

|---|---|

| Acute Toxicity | High levels can cause skin and eye irritation |

| Carcinogenicity | Induces liver tumors in animal models |

| Mutagenicity | Positive results in bacterial mutagenicity tests |

| Methemoglobin Formation | Detected at high doses in animal studies |

Case Studies

- Occupational Exposure : Documented cases of exposure among workers handling similar nitro compounds have raised concerns about long-term health effects, including increased cancer risk . Monitoring of urinary ortho-toluidine levels indicated significant exposure levels even at low ambient concentrations.

- Clinical Observations : In clinical settings, elevated methaemoglobin levels have been reported following exposure to nitro-substituted compounds, suggesting a need for ongoing monitoring and evaluation of occupational safety standards .

特性

IUPAC Name |

ethyl N-(2-methyl-5-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-10(13)11-9-6-8(12(14)15)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJFWTBDUMVOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345014 | |

| Record name | N-Ethoxycarbonyl-5-nitro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16648-52-5 | |

| Record name | N-Ethoxycarbonyl-5-nitro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。